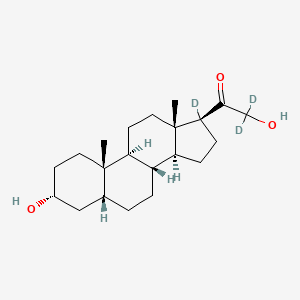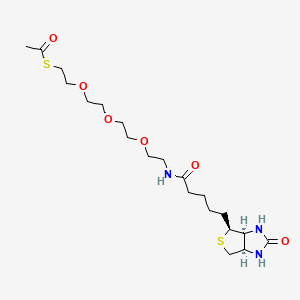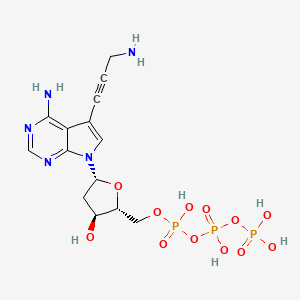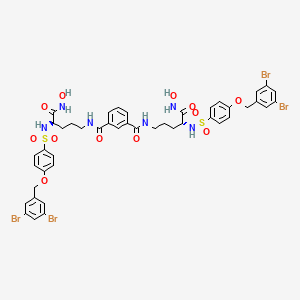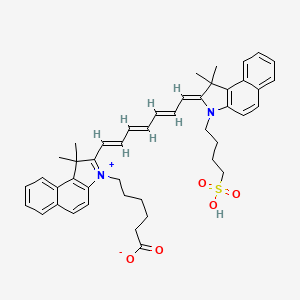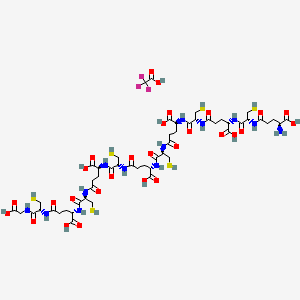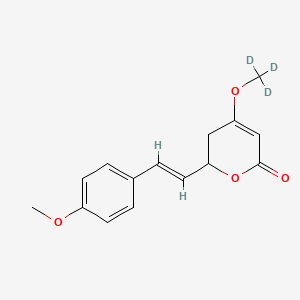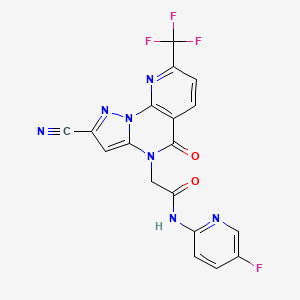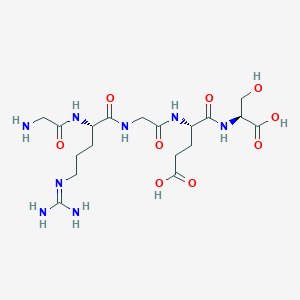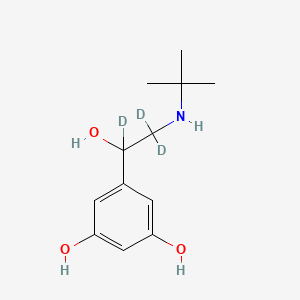
Terbutaline-d3
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Terbutaline-d3 is a deuterium-labeled derivative of Terbutaline, a selective beta-2 adrenergic receptor agonist. Terbutaline is commonly used as a bronchodilator to manage conditions such as asthma, bronchitis, and chronic obstructive pulmonary disease. The deuterium labeling in this compound makes it a valuable tool in pharmacokinetic and metabolic studies, as it allows for the tracing and quantification of the compound in biological systems .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Terbutaline-d3 involves the incorporation of deuterium atoms into the Terbutaline molecule. One common method involves the use of deuterated reagents in the synthesis process. For example, starting with 3,5-dimethoxy phenylacetic acid and tert-butylamine, the synthesis involves condensation, reduction, deprotection, and substitution reactions to introduce the deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the deuterium-labeled product. The use of advanced chromatographic techniques is essential for the purification and isolation of this compound from reaction mixtures .
化学反应分析
Types of Reactions
Terbutaline-d3 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols.
Substitution: Substitution reactions can introduce different functional groups into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens and alkylating agents are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield quinones, while reduction can produce alcohols .
科学研究应用
Terbutaline-d3 has a wide range of scientific research applications, including:
Pharmacokinetic Studies: Used to trace and quantify the distribution, metabolism, and excretion of Terbutaline in biological systems.
Metabolic Studies: Helps in understanding the metabolic pathways and identifying metabolites of Terbutaline.
Drug Development: Assists in the development of new drugs by providing insights into the pharmacokinetics and metabolism of beta-2 adrenergic agonists.
Biomedical Research: Used in studies related to respiratory diseases and the development of bronchodilators
作用机制
Terbutaline-d3, like Terbutaline, acts as a selective beta-2 adrenergic receptor agonist. It binds to beta-2 receptors in bronchial, vascular, and uterine smooth muscle, activating adenylyl cyclase. This increases intracellular cyclic adenosine monophosphate (cAMP), which in turn decreases intracellular calcium levels. The reduction in calcium levels leads to the relaxation of smooth muscle cells, resulting in bronchodilation and relief from bronchospasm .
相似化合物的比较
Similar Compounds
Isoproterenol: Another beta-2 adrenergic agonist used as a bronchodilator.
Salbutamol: A widely used beta-2 agonist for the treatment of asthma and chronic obstructive pulmonary disease.
Formoterol: A long-acting beta-2 agonist used in the management of asthma and chronic obstructive pulmonary disease.
Uniqueness of Terbutaline-d3
This compound is unique due to its deuterium labeling, which provides distinct advantages in pharmacokinetic and metabolic studies. The presence of deuterium atoms allows for precise tracing and quantification, making it an invaluable tool in drug development and biomedical research .
属性
分子式 |
C12H19NO3 |
|---|---|
分子量 |
228.30 g/mol |
IUPAC 名称 |
5-[2-(tert-butylamino)-1,2,2-trideuterio-1-hydroxyethyl]benzene-1,3-diol |
InChI |
InChI=1S/C12H19NO3/c1-12(2,3)13-7-11(16)8-4-9(14)6-10(15)5-8/h4-6,11,13-16H,7H2,1-3H3/i7D2,11D |
InChI 键 |
XWTYSIMOBUGWOL-XGWWUZNLSA-N |
手性 SMILES |
[2H]C([2H])(C([2H])(C1=CC(=CC(=C1)O)O)O)NC(C)(C)C |
规范 SMILES |
CC(C)(C)NCC(C1=CC(=CC(=C1)O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


